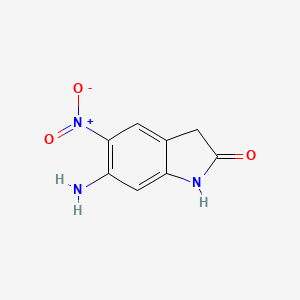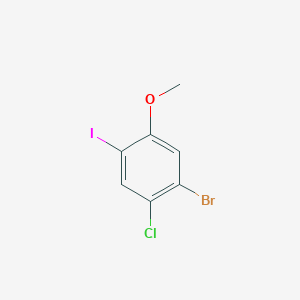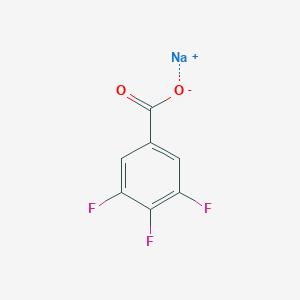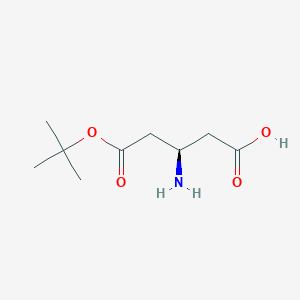
H-L-BETA-GLU(OtBU)-OH
Overview
Description
H-L-BETA-GLU(OtBU)-OH is a peptide that has gained a lot of attention in the scientific community for its potential applications in various fields of research. This peptide is synthesized using specific methods and has unique biochemical and physiological effects that make it an interesting subject for further investigation. In
Scientific Research Applications
H-L-BETA-GLU(OtBU)-OH has several scientific research applications. It has been studied for its potential use as an immunomodulatory agent, as it has been shown to stimulate the immune system. It has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, H-L-BETA-GLU(OtBU)-OH has been studied for its potential use in wound healing, as it has been shown to promote the migration and proliferation of fibroblasts.
Mechanism of Action
The mechanism of action of H-L-BETA-GLU(OtBU)-OH is not fully understood. However, it is believed to act through the activation of toll-like receptor 4 (TLR4), which is a key receptor in the innate immune system. Activation of TLR4 leads to the activation of various signaling pathways, which ultimately leads to the stimulation of the immune system and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
H-L-BETA-GLU(OtBU)-OH has several biochemical and physiological effects. It has been shown to stimulate the production of cytokines, which are signaling molecules that play a crucial role in the immune system. It has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that play a role in various physiological processes such as wound healing and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using H-L-BETA-GLU(OtBU)-OH in lab experiments is its specificity. As a peptide, it can be designed to target specific receptors or pathways, making it a valuable tool for studying various physiological processes. However, one limitation of using H-L-BETA-GLU(OtBU)-OH is its stability. Peptides are often susceptible to degradation, which can affect their activity and limit their usefulness in experiments.
Future Directions
There are several future directions for research on H-L-BETA-GLU(OtBU)-OH. One direction is to further investigate its potential use in cancer therapy. Studies have shown that H-L-BETA-GLU(OtBU)-OH can induce apoptosis in cancer cells, and further research is needed to determine its effectiveness in vivo. Another direction is to investigate its potential use in wound healing. Studies have shown that H-L-BETA-GLU(OtBU)-OH can promote the migration and proliferation of fibroblasts, and further research is needed to determine its effectiveness in promoting wound healing. Additionally, further research is needed to fully understand the mechanism of action of H-L-BETA-GLU(OtBU)-OH and its potential use as an immunomodulatory agent.
Conclusion:
In conclusion, H-L-BETA-GLU(OtBU)-OH is a peptide that has several potential scientific research applications. Its unique biochemical and physiological effects make it an interesting subject for further investigation. While there are limitations to using peptides in lab experiments, their specificity makes them valuable tools for studying various physiological processes. Further research is needed to fully understand the potential of H-L-BETA-GLU(OtBU)-OH in cancer therapy, wound healing, and immunomodulation.
properties
IUPAC Name |
(3R)-3-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBISXSASJMHLS-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-BETA-GLU(OtBU)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



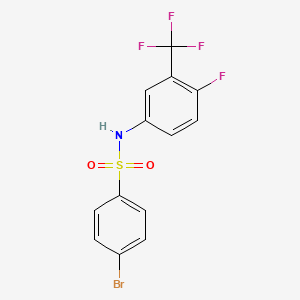
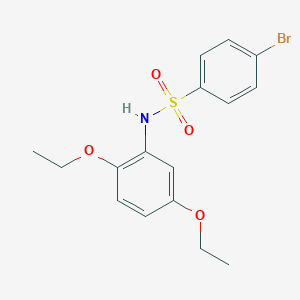
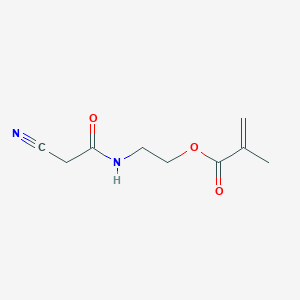
![benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate](/img/structure/B3179901.png)
![example 7 [US8664233]](/img/structure/B3179908.png)
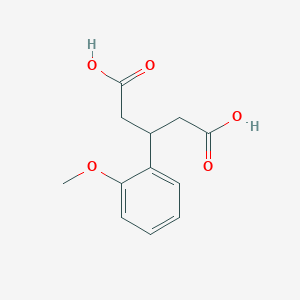
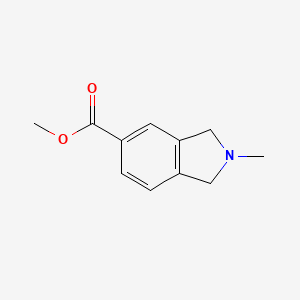
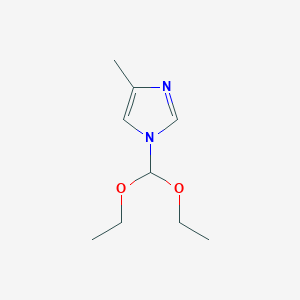

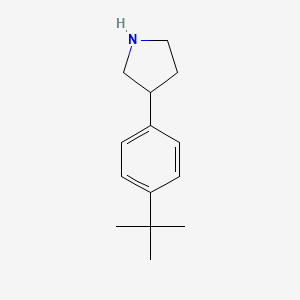
![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)
